1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-(3-methyl-1,2-oxazol-5-yl)piperidine-3-carboxamide
Descripción
Propiedades
IUPAC Name |
1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-(3-methyl-1,2-oxazol-5-yl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN5O2/c1-13-11-19(28-25-13)22-20(27)15-3-2-10-26(12-15)18-9-8-17(23-24-18)14-4-6-16(21)7-5-14/h4-9,11,15H,2-3,10,12H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSWNGJQXTJQNRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
The synthesis of 1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-(3-methyl-1,2-oxazol-5-yl)piperidine-3-carboxamide involves multiple steps, including the formation of the pyridazine, piperidine, and oxazole rings. The synthetic route typically starts with the preparation of the pyridazine ring through the reaction of hydrazine or aryl hydrazines with ketones and esters or 1,4-dicarbonyl compounds . The piperidine ring is then introduced through cyclization reactions, and the oxazole ring is formed via cyclization of appropriate precursors . Industrial production methods may involve optimizing these reactions for higher yields and purity, using advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Análisis De Reacciones Químicas
1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-(3-methyl-1,2-oxazol-5-yl)piperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.
Cyclization: The formation of the oxazole ring involves cyclization reactions using appropriate precursors and conditions.
Aplicaciones Científicas De Investigación
1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-(3-methyl-1,2-oxazol-5-yl)piperidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with various biological targets.
Biological Research: It is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex organic molecules.
Mecanismo De Acción
The mechanism of action of 1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-(3-methyl-1,2-oxazol-5-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and influencing various cellular processes. For example, it may inhibit protein kinases involved in cell signaling pathways, leading to altered cellular responses .
Comparación Con Compuestos Similares
Substituent Variations in Pyridazine/Piperidine-Based Compounds
The target compound shares a pyridazine-piperidine-carboxamide scaffold with analogs, differing primarily in the amide substituent. Key comparisons include:
Structural Insights :
Pharmacological Implications
- Receptor Targeting : Navacaprant’s κ-opioid receptor antagonism suggests that pyridazine/piperidine scaffolds may interact with G-protein-coupled receptors (GPCRs). The target compound’s oxazole group could modulate selectivity for similar targets .
Actividad Biológica
1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-(3-methyl-1,2-oxazol-5-yl)piperidine-3-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its synthesis, mechanisms of action, and biological activities, particularly focusing on its anticancer properties and kinase inhibition.
Synthesis
The synthesis of this compound involves several steps, primarily focusing on the formation of the pyridazine, piperidine, and oxazole rings. The initial step typically includes the reaction of hydrazine with suitable carbonyl compounds to create the pyridazine structure. Subsequent reactions lead to the assembly of the piperidine and oxazole moieties, culminating in the final carboxamide product.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. It has been observed to modulate enzyme activity, particularly protein kinases involved in cell signaling pathways. By inhibiting these kinases, the compound can alter cellular responses that are critical in cancer progression.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to inhibit the growth of glioblastoma cells by targeting key signaling pathways. In a study involving patient-derived glioma stem cells, the compound demonstrated significant efficacy in reducing neurosphere formation, indicating its potential in targeting cancer stem cells .
Key Findings:
- Inhibition of Cell Growth: The compound exhibited low micromolar activity against various cancer cell lines, particularly glioblastoma.
- Selectivity: It showed a preferential toxicity towards cancerous cells compared to non-cancerous cells, suggesting a favorable therapeutic index .
Kinase Inhibition
The compound's ability to inhibit specific kinases has been a focal point in understanding its mechanism. In particular, it has shown activity against AKT2/PKBβ, a kinase implicated in oncogenic signaling pathways. This inhibition correlates with reduced malignancy in glioma models and improved survival rates in experimental settings .
Case Study 1: Glioblastoma Treatment
In vitro studies demonstrated that treatment with this compound led to a marked decrease in cell viability among glioblastoma cell lines. The compound's mechanism involved apoptosis induction through caspase activation and modulation of p53 expression levels .
Case Study 2: Kinase Profiling
A comprehensive screening against 139 purified kinases revealed that this compound specifically inhibited AKT2/PKBβ with low micromolar potency. This finding underscores its potential as a targeted therapy for cancers where AKT signaling is dysregulated .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-(3-methyl-1,2-oxazol-5-yl)piperidine-3-carboxamide, and what analytical techniques validate its purity?
- Synthetic Routes : The compound’s core structure suggests multi-step synthesis involving coupling reactions between pyridazine and oxazole moieties. A plausible route includes:
Piperidine-3-carboxamide backbone preparation via condensation of substituted pyridazine with a piperidine derivative.
Oxazole ring introduction through cyclization or nucleophilic substitution (e.g., using 3-methyl-1,2-oxazol-5-amine) .
- Validation : Purity is typically confirmed via HPLC (≥95%, as in ) and structural elucidation by NMR (1H/13C) and high-resolution mass spectrometry (HRMS). For crystalline intermediates, single-crystal X-ray diffraction (e.g., monoclinic P21/n space group, as in ) ensures stereochemical accuracy .
Q. How is the structural conformation of this compound characterized, particularly the spatial arrangement of the chlorophenyl and oxazole groups?
- Techniques : X-ray crystallography (e.g., unit cell parameters: a = 10.0697 Å, β = 96.446°) resolves bond angles and torsional strain between the chlorophenyl and oxazole moieties . Computational methods (DFT or molecular docking) complement experimental data to predict steric and electronic interactions .
Q. What in vitro assays are typically employed to assess its biological activity?
- Methodology :
- Target binding : Radioligand displacement assays (e.g., for kinase or receptor targets).
- Cellular efficacy : Dose-response curves (IC50/EC50) in cell viability or reporter gene assays.
- Selectivity profiling : Panel-based screening against related targets to minimize off-target effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across different assay systems?
- Root Causes : Discrepancies may arise from assay conditions (e.g., pH, serum proteins), cellular models (primary vs. immortalized cells), or metabolic instability.
- Strategies :
Standardized protocols : Replicate assays under controlled conditions (e.g., serum-free media, consistent passage numbers).
Metabolic stability testing : Use liver microsomes or hepatocytes to identify rapid degradation .
Orthogonal validation : Confirm activity via alternative methods (e.g., SPR for binding affinity vs. functional assays) .
Q. What strategies optimize enantiomeric purity during synthesis, given the compound’s chiral piperidine center?
- Approaches :
- Chiral resolution : Use chiral stationary phases in preparative HPLC or diastereomeric salt formation.
- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in key cyclization or coupling steps .
- Analysis : Chiral HPLC or polarimetry (specific rotation) quantifies enantiomeric excess (ee). highlights flow chemistry for precise control of reaction kinetics, reducing racemization .
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Methodology :
Analog synthesis : Modify substituents on the pyridazine (e.g., 4-chlorophenyl → 4-fluorophenyl) and oxazole (e.g., methyl → ethyl) rings .
3D-QSAR modeling : Use CoMFA or CoMSIA to correlate structural features with activity cliffs.
Crystallographic analysis : Resolve target-ligand co-crystal structures to identify critical binding interactions (e.g., hydrogen bonds with kinase hinge regions) .
Q. What in vivo pharmacokinetic challenges are anticipated for this compound, and how can they be addressed?
- Challenges : Low oral bioavailability due to poor solubility or first-pass metabolism.
- Solutions :
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
